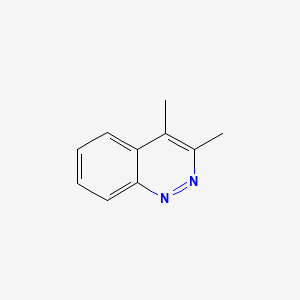

3,4-Dimethylcinnoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylcinnoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-8(2)11-12-10-6-4-3-5-9(7)10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBCNZVYOVGSRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC2=CC=CC=C12)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344039 | |

| Record name | 3,4-Dimethylcinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3929-83-7 | |

| Record name | 3,4-Dimethylcinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dimethylcinnoline and Its Functionalized Analogues

General Principles of Cinnoline (B1195905) Synthesis Relevant to Dimethylated Derivatives

The construction of the cinnoline scaffold, including dimethylated versions, generally relies on key bond-forming strategies that create the heterocyclic ring. These methods can be broadly categorized into intramolecular cyclization approaches and strategies involving C-H functionalization. nih.govsioc-journal.cn

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone of cinnoline synthesis. nih.govrsc.orgrsc.org This strategy typically involves the formation of a new nitrogen-nitrogen or carbon-nitrogen bond within a suitably substituted benzene (B151609) derivative. A classic and effective method is the cyclization of phenylhydrazonoacetylacetones. niscpr.res.in For instance, the synthesis of 3-acetylcinnolines can be achieved through the intramolecular cyclization of substituted phenylhydrazonoacetylacetones. niscpr.res.in This reaction can be promoted by various cyclizing agents, including concentrated sulfuric acid, anhydrous aluminum chloride in chlorobenzene, and polyphosphoric acid, with the latter often providing the best yields. niscpr.res.in The reaction is typically exothermic and requires careful temperature control to prevent charring. niscpr.res.in

Another approach involves the reductive cyclization of hydrazones derived from the condensation of 2-nitrophenylhydrazine (B1229437) derivatives with compounds like methyl pyruvate. researchgate.net Additionally, a transition-metal-free intramolecular redox cyclization has been developed for the synthesis of cinnoline derivatives from 2-nitrobenzyl alcohol and benzylamine. nih.govrsc.orgrsc.org This method proceeds through the in-situ formation of a 2-nitrosobenzaldehyde intermediate, which then undergoes condensation, isomerization, cyclization, and aromatization to yield the cinnoline product. nih.govrsc.org

The table below summarizes various intramolecular cyclization methods for cinnoline synthesis.

| Starting Materials | Reagents/Conditions | Product Type | Ref |

| Substituted phenylhydrazonoacetylacetones | Polyphosphoric acid, 60-65°C | 3-Acetylcinnolines | niscpr.res.in |

| 2-Nitrophenylhydrazine derivatives and methyl pyruvate | Reductive cyclization | Cinnoline derivatives | researchgate.net |

| 2-Nitrobenzyl alcohol and benzylamine | CsOH·H₂O in EtOH/H₂O | Cinnoline derivatives | nih.gov |

| o-Chlorophenylalkyl or alkylaryl ketone complexes and hydrazine (B178648) | NaNH₂ | 3-Mono or 3,4-disubstituted cinnolines | islandscholar.ca |

Strategies Involving C-H Functionalization

More contemporary methods for cinnoline synthesis utilize C-H functionalization, which offers a more direct and atom-economical approach to building the heterocyclic ring. sioc-journal.cn These strategies often employ transition metal catalysts, such as rhodium and copper, to activate and functionalize C-H bonds. nih.gov For example, rhodium-catalyzed C-H/N-H functionalization has been used to construct complex cinnoline-containing systems. rsc.org Similarly, copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones is another effective method for forming cinnolines. nih.govrsc.org

Palladium-catalyzed reactions have also been instrumental in this area. A notable example is the synthesis of benzo[c]cinnolines through a sequential C-C and C-N bond formation via oxidative C-H functionalization. nih.govacs.org This process involves the C-arylation of a 1-arylhydrazine-1,2-dicarboxylate with an aryl iodide, followed by an oxidative N-arylation. nih.govacs.org

Targeted Synthetic Routes to 3,4-Dimethylcinnoline and Related Acetylcinnolines

Specific synthetic routes have been developed to produce this compound and its functionalized analogues, such as acetylcinnolines. These methods often build upon the general principles of cinnoline synthesis but are tailored to introduce the desired substitution patterns.

Synthesis of 3-Acetyl-4,8-dimethylcinnoline via Phenylhydrazonoacetylacetone Cyclization

A key route to functionalized dimethylcinnolines is the synthesis of 3-acetyl-4,8-dimethylcinnoline. niscpr.res.in This is accomplished through the intramolecular cyclization of the corresponding phenylhydrazonoacetylacetone. niscpr.res.inniscpr.res.in The reaction is typically carried out using polyphosphoric acid as the cyclizing agent at a controlled temperature of 60-65°C to achieve optimal yields. niscpr.res.in

Bromination Reactions for Functionalization

Once 3-acetyl-4,8-dimethylcinnoline is synthesized, it can be further functionalized. A common reaction is bromination, which introduces a bromine atom that can then be displaced by other functional groups. The bromination of 3-acetyl-4,8-dimethylcinnoline to yield 3-(bromoacetyl)-4,8-dimethylcinnoline is achieved by treating it with bromine in an ethyl acetate-methanol mixture with a catalytic amount of hydrobromic acid at a low temperature (10-15°C). niscpr.res.in An alternative, eco-friendly method for the bromination of alkanones, which could be applicable to acetylcinnolines, involves an aqueous grinding technique with ammonium (B1175870) bromide and ammonium persulfate. tandfonline.comtandfonline.com It is important to note that the methyl group at the 3-position of this compound is relatively unreactive towards oxidation, while the 4-methyl group is more susceptible to reactions like bromination. thieme-connect.de

The following table details the bromination of 3-acetyl-4,8-dimethylcinnoline.

| Starting Material | Reagents/Conditions | Product | Ref |

| 3-Acetyl-4,8-dimethylcinnoline | Bromine, HBr (cat.), ethyl acetate-methanol, 10-15°C | 3-(Bromoacetyl)-4,8-dimethylcinnoline | niscpr.res.in |

Derivatization with Thioamides and Thioureas to Form Thiazole (B1198619) Analogues

The 3-(bromoacetyl)-4,8-dimethylcinnoline intermediate is a versatile precursor for creating more complex heterocyclic systems. niscpr.res.in Specifically, it can be reacted with thioamides and thioureas to form thiazole-containing cinnoline derivatives. niscpr.res.inniscpr.res.in For example, treatment of 3-(bromoacetyl)-4,8-dimethylcinnoline with thioacetamide (B46855) in ethanol (B145695) leads to the formation of 4-(4,8-dimethylcinnolin-3-yl)-2-methyl-1,3-thiazole. niscpr.res.in Similarly, reaction with thiourea (B124793) or substituted thioureas yields the corresponding 2-amino- or N-aryl-2-amino-thiazole analogues. niscpr.res.inresearchgate.net This method, known as the Hantzsch thiazole synthesis, is a widely used cyclocondensation reaction. nih.gov

The table below illustrates the synthesis of thiazole analogues from 3-(bromoacetyl)-4,8-dimethylcinnoline.

| Reactant | Reagent | Product | Ref |

| 3-(Bromoacetyl)-4,8-dimethylcinnoline | Thioacetamide in ethanol | 4-(4,8-Dimethylcinnolin-3-yl)-2-methyl-1,3-thiazole | niscpr.res.in |

| 3-(Bromoacetyl)-4,8-dimethylcinnoline | Thiourea in ethanol | 4-(4,8-Dimethylcinnolin-3-yl)-2-amino-1,3-thiazole | niscpr.res.in |

| 3-(Bromoacetyl)-4,8-dimethylcinnoline | Substituted thioureas in ethanol | N-(Aryl)-4-(4,8-dimethylcinnolin-3-yl)-1,3-thiazol-2-amines | niscpr.res.in |

Advanced Synthetic Techniques and Reagents in Cinnoline Chemistry

Modern organic synthesis has introduced a variety of sophisticated techniques and reagents to facilitate the construction of the cinnoline scaffold. These methods are designed to be more efficient, selective, and scalable. For instance, an efficient synthesis of 3,4-disubstituted cinnolines, such as this compound, has been achieved starting from (o-dichlorobenzene)(cyclopentadienyl)iron hexafluorophosphate. islandscholar.caresearchgate.net This multi-step process involves the reaction of o-chlorophenylalkyl ketone complexes with hydrazine to form 1,4-dihydrocinnoline (B8695256) complexes, which are then aromatized to yield the final cinnoline product. islandscholar.caresearchgate.net Another approach involves the use of Grignard reagents with 1-(2-aminophenyl)propan-l-one to produce this compound. thieme-connect.de

Advanced courses in synthetic chemistry now routinely cover techniques applicable to the synthesis of complex molecules, including the use of specialized equipment for reactions under inert atmospheres, at extreme temperatures and pressures, and on a microscale. ku.dk These foundational skills are crucial for implementing modern synthetic protocols like those employing polyphosphoric acid or microwave irradiation. ku.dk

Polyphosphoric acid (PPA) is a widely used and effective reagent for intramolecular cyclization reactions, particularly in the synthesis of heterocyclic compounds like cinnolines. acs.org It acts as both a catalyst and a dehydrating agent, facilitating the ring-closure step under thermal conditions.

The utility of PPA is demonstrated in the synthesis of various functionalized cinnoline derivatives. For example, it mediates the intramolecular cyclization of 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones to produce 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines. mdpi.comijariit.com This reaction proceeds through an intramolecular Friedel-Crafts-type acylation. Similarly, PPA is employed in a one-pot synthesis to cyclize naphthylamidrazones, yielding the corresponding benzo[h]cinnoline (B8783402) derivatives directly. nih.govelsevierpure.com This process involves an intramolecular Friedel-Crafts acylation followed by an elimination reaction under heat. nih.govelsevierpure.com It is noted that reaction time is a critical parameter, as extending the heating period beyond three hours can lead to a significant decrease in product yield. nih.govelsevierpure.com

Table 1: Synthesis of Cinnoline Derivatives using Polyphosphoric Acid (PPA)

| Starting Material | Product | Key Reaction Type | Reference |

|---|---|---|---|

| 1-(2-Arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones | 6-Substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines | Intramolecular Cyclization | mdpi.com |

Microwave-assisted synthesis has become a prominent technique in modern organic chemistry, offering significant advantages such as reduced reaction times, increased yields, milder reaction conditions, and improved energy efficiency. rsc.org This technology utilizes microwave irradiation to heat the reaction mixture directly and homogeneously, often leading to a reduction in side reactions. rsc.org

The synthesis of cinnoline derivatives has greatly benefited from this approach. A green and efficient one-pot synthesis of novel cinnoline derivatives has been developed using microwave irradiation within natural sporopollenin (B1173437) microcapsules, which act as microreactors. nih.govrsc.org This method involves the reaction of ethyl 5-cyano-4-methyl-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate with 1-nitro-2-phenylethylene in the presence of a base at 100°C for just 20 minutes. nih.govrsc.org

Another application is the multi-component reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with aromatic aldehydes and nitromethane (B149229) under controlled microwave heating to produce densely functionalized cinnolines in high yields (86-93%). nih.govresearchgate.net Furthermore, a catalyst-free, microwave-assisted azo-Povarov reaction between N-carbonyl aryldiazenes and trans-cyclooctene (B1233481) derivatives provides a practical route to ring-fused cinnoline scaffolds. rsc.org

Table 2: Examples of Microwave-Assisted Synthesis of Cinnoline Derivatives

| Reaction Type | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| One-pot reaction in sporopollenin microcapsules | Ethyl 5-cyano-4-methyl-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate, 1-Nitro-2-phenylethylene | Piperidine, 100°C, 20 min | 8-hydroxy-7-nitro-6-(3-nitrophenyl)-3-oxo-2-(p-tolyl)-2,3,5,6-tetrahydrocinnoline-4-carbonitrile | nih.govrsc.org |

| Multi-component reaction | Ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates, Aromatic aldehydes, Nitromethane | Dioxane/Piperidine | Densely functionalized cinnolines | nih.govresearchgate.net |

Reaction Mechanisms and Chemical Transformations of 3,4 Dimethylcinnoline

Electrophilic and Nucleophilic Reactions of the Cinnoline (B1195905) Core

The cinnoline ring system is generally susceptible to both electrophilic and nucleophilic attack, with the positions of substitution being influenced by the directing effects of the nitrogen atoms and the existing substituents.

Electrophilic Aromatic Substitution: The cinnoline nucleus is considered electron-deficient due to the presence of the electronegative nitrogen atoms. This deactivation makes electrophilic aromatic substitution reactions more challenging compared to benzene (B151609). However, under forcing conditions, reactions such as nitration, halogenation, and sulfonation can occur. The methyl groups at the 3 and 4 positions are activating and will influence the regioselectivity of the substitution, directing incoming electrophiles to specific positions on the benzene portion of the molecule. The precise outcomes of such reactions on 3,4-dimethylcinnoline would depend on the specific electrophile and reaction conditions, with substitution likely occurring at the 6- and 8-positions.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the cinnoline ring makes it more susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitrogen atoms. In substituted cinnolines, nucleophilic attack can lead to the displacement of leaving groups such as halides. For this compound itself, direct nucleophilic attack on the unsubstituted ring is less common but can be facilitated by strong nucleophiles or through the formation of intermediate species.

N-Methylation Studies of this compound

The presence of two nitrogen atoms in the cinnoline ring raises questions about the regioselectivity of alkylation reactions. N-methylation of this compound provides valuable insights into the steric and electronic factors governing these transformations.

Isomeric Product Formation in N-Methylation

The N-methylation of this compound results in the formation of two isomeric quaternary ammonium (B1175870) salts: 1,3,4-trimethylcinnolinium and 2,3,4-trimethylcinnolinium. A notable study utilizing Carbon-13 NMR spectroscopy has demonstrated that these two isomers are formed in a nearly equal 1:1 ratio. This contrasts with the N-methylation of 4-methylcinnoline, which yields its corresponding isomeric products in a 9:1 ratio.

Influence of Substituent Position and Steric Hindrance on N-Methylation Regioselectivity

The observed 1:1 isomeric ratio in the N-methylation of this compound is a direct consequence of the steric influence of the methyl group at the 3-position. In the case of 4-methylcinnoline, methylation at the N-1 position is sterically hindered by the peri-proton at the 8-position of the benzene ring. This steric clash favors methylation at the less hindered N-2 position, leading to the observed 9:1 product ratio.

However, in this compound, the presence of the methyl group at the 3-position effectively balances the steric hindrance exerted by the peri-8-proton. This equalization of steric environments around the two nitrogen atoms results in a lack of regioselectivity, leading to the formation of the two N-methylated isomers in a 1:1 ratio.

Protonation Site Determination and Electronic Effects in Diazanaphthalenes

The study of protonation in diazanaphthalenes like cinnoline is fundamental to understanding their basicity and reactivity. Both theoretical and experimental approaches have been employed to determine the preferred site of protonation.

Theoretical and Experimental Insights into Nitrogen Protonation Preference

Theoretical studies, including molecular potential calculations, suggest that there is very little difference in the electron densities on the two nitrogen atoms of the cinnoline ring. This would imply a similar likelihood of protonation at either N-1 or N-2. However, experimental evidence from ultraviolet spectroscopy of cinnolinium perchlorates indicates that protonation of cinnoline occurs predominantly at the N-2 position. This preference is attributed to the steric hindrance at the N-1 position from the peri-proton at C-8.

Correlation Between N-Methylation and N-Protonation Effects on Carbon-13 Chemical Shifts

A significant correlation exists between the changes in Carbon-13 chemical shifts (Δδ) upon N-methylation and N-protonation in diazanaphthalenes. This similarity in the effect on the 13C chemical shifts suggests that both processes induce comparable electronic redistributions within the aromatic system. This correlation allows for the use of N-methylation as a model to predict the effects of N-protonation on the electronic structure of these heterocyclic compounds, providing a valuable tool for spectroscopic analysis and the study of their reactivity.

General Principles of Reaction Mechanism Determination

A proposed mechanism must be consistent with all available experimental evidence. khanacademy.org The primary methods employed to gather this evidence involve kinetic studies, the identification of products and intermediates, isotopic labeling experiments, and stereochemical analysis. jsscacs.edu.indbatu.ac.in These experimental approaches are increasingly complemented and guided by computational chemistry, which can model potential reaction pathways and transition states. nih.govrsc.org

Experimental Approaches

A combination of several experimental techniques is typically required to build a comprehensive understanding of a reaction mechanism.

Interactive Table 1: Illustrative Kinetic Data for a Hypothetical Reaction of this compound

| Experiment | Initial [this compound] (M) | Initial [Reagent X] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.2 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 2.4 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 4.8 x 10⁻⁵ |

This table is for illustrative purposes only and represents the type of data that would be collected to determine reaction orders.

Detection and Isolation of Intermediates: A key piece of evidence for a proposed mechanism is the detection or trapping of a reaction intermediate. dbatu.ac.indalalinstitute.com Intermediates are species that are formed in one step and consumed in a subsequent step. khanacademy.org Due to their often high reactivity and short lifetimes, they can be difficult to observe directly.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy can be used to monitor the reaction mixture over time to detect the formation of transient species. igi-global.comresearchgate.netigi-global.com Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly powerful for identifying charged intermediates in solution. nih.gov

Trapping Experiments: If an intermediate is too unstable to be detected spectroscopically, it can sometimes be "trapped." This involves adding a compound to the reaction mixture that is known to react specifically with the suspected intermediate, forming a more stable, identifiable product. dbatu.ac.indalalinstitute.com

Isotopic Labeling Studies: Isotopic labeling is a powerful technique used to track the movement of specific atoms throughout a reaction. jsscacs.edu.indalalinstitute.com By replacing an atom in this compound (e.g., a specific carbon with ¹³C or a nitrogen with ¹⁵N) with one of its heavier isotopes, the position of that atom can be followed from reactant to product. This can unambiguously show which bonds are broken and which are formed. Furthermore, substituting an atom with a heavier isotope can sometimes slow down the rate of a reaction if the bond to that atom is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), provides strong evidence for which bonds are being cleaved in the crucial step of the mechanism. jsscacs.edu.in

Computational Approaches

Modern computational chemistry offers powerful tools for exploring reaction mechanisms that are highly complementary to experimental techniques. nih.govacs.orgrsc.org Using methods like Density Functional Theory (DFT), chemists can model the entire reaction pathway on a computer. mdpi.com

These calculations can:

Map the potential energy surface of a reaction.

Determine the structures of reactants, products, and any intermediates.

Locate and characterize the geometry of transition states. accessscience.com

Calculate the activation energies for different proposed steps, helping to identify the most likely pathway. accessscience.comacs.org

For this compound, computational studies could be used to compare the feasibility of different reaction pathways, for instance, whether an electrophile would preferentially attack the nitrogen atoms or the benzene portion of the molecule. The results of these calculations can guide experimental work and help to interpret complex results. nih.govrsc.org

Integrated Mechanistic Analysis

Ultimately, the determination of a reaction mechanism is an iterative process of proposing a hypothesis and testing it with a variety of complementary techniques. A plausible mechanism for a transformation of this compound would be one where the experimentally determined rate law is consistent with the proposed rate-determining step, where all observed products are accounted for, and where any detected intermediates fit within the proposed sequence. khanacademy.org Furthermore, the proposed pathway should be energetically favorable as confirmed by computational modeling.

Advanced Spectroscopic Analysis and Characterization of 3,4 Dimethylcinnoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidationnih.govcsic.es

NMR spectroscopy stands as a cornerstone in the definitive structural analysis of 3,4-Dimethylcinnoline derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR methodologies offer a wealth of information regarding the electronic environment of individual atoms within the molecule.

Carbon-13 NMR Investigations of N-Methylated and Protonated Cinnolinesutwente.nl

Carbon-13 NMR studies on N-methylated and protonated cinnolines reveal significant changes in chemical shifts, providing insights into the electronic distribution within the heterocyclic ring upon substitution or protonation. The analysis of ¹³C NMR spectra is particularly useful in distinguishing between different isomers formed during N-methylation. For instance, the N-methylation of this compound results in two distinct isomers. utwente.nl The effect of N-methylation and N-protonation on the ¹³C chemical shifts are found to be very similar, which aids in the prediction of spectral patterns. utwente.nl

Selective Proton-Decoupled ¹³C NMR Experimentsutwente.nl

To simplify complex ¹³C NMR spectra and to aid in the assignment of carbon signals, selective proton-decoupled experiments are employed. utwente.nl This technique involves irradiating specific protons while acquiring the ¹³C spectrum, which removes the coupling between that proton and the carbons it is attached to, resulting in a singlet for that carbon. This method is instrumental in confirming the assignments of carbon atoms, especially in complex aromatic systems like cinnoline (B1195905) derivatives. The analysis of spectra from these experiments has demonstrated that changes in ¹³C chemical shifts due to N-methylation can be accurately predicted. utwente.nl

Titration Curve Analysis for Protonated Aza-aromaticsutwente.nl

The analysis of the ¹³C NMR spectra of protonated aza-aromatics, such as cinnoline derivatives, is greatly facilitated by monitoring the change in chemical shifts as a function of pH. utwente.nl This method, known as titration curve analysis, allows for the assignment of the protonated species' spectrum by observing the gradual shift of each carbon resonance as the molecule becomes protonated. utwente.nl This is possible because the proton is in rapid exchange between the aza-aromatic molecule and the solvent. utwente.nl

Proton NMR for Structural Confirmationnih.gov

Proton NMR (¹H NMR) spectroscopy is a fundamental technique for confirming the structure of synthesized this compound derivatives. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the protons provide a detailed map of the proton environment within the molecule. For example, the presence of signals corresponding to the methyl groups and the aromatic protons, along with their specific integrations and multiplicities, confirms the formation of the desired this compound scaffold. nih.gov In the ¹H NMR spectrum of mono-N-methylated cinnoline, the presence of two distinct methylated products can be observed. utwente.nl

Infrared (IR) Spectroscopy for Functional Group Analysisnih.gov

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and its derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule. For cinnoline derivatives, characteristic absorption bands would be expected for C-H stretching and bending vibrations of the aromatic rings and the methyl groups, as well as C=C and C=N stretching vibrations within the heterocyclic and benzene (B151609) rings. The absence of certain bands, for instance, the carbonyl group signal from a precursor chalcone, can confirm the successful formation of the quinoline (B57606) scaffold in related syntheses. nih.gov

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Pattern Determinationnih.gov

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern. This technique provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, offers valuable structural information. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. While specific fragmentation data for this compound is not detailed in the provided search results, the general application of mass spectrometry is crucial for the characterization of such heterocyclic compounds. nih.gov

Integration of Multi-Spectroscopic Techniques for Comprehensive Structural Assignment

The comprehensive structural assignment of this compound derivatives relies on the collective interpretation of data from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combination allows for a detailed and confirmed structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental in establishing the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a hypothetical this compound derivative, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzo ring and the protons of the two methyl groups. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be crucial in determining the substitution pattern on the benzene ring.

¹³C NMR Spectroscopy: This provides information on the number of different types of carbon atoms and their electronic environments. The spectrum of a this compound derivative would display characteristic signals for the aromatic carbons and the methyl carbons. The chemical shifts of the carbons in the cinnoline core are particularly informative for confirming the heterocyclic structure.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce the molecular formula and identify structural motifs. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation of the cinnoline ring often involves the loss of N₂ and subsequent rearrangements, providing further confirmation of the core structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the context of this compound derivatives, IR spectra would show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the methyl groups, as well as C=C and C=N stretching vibrations within the aromatic and heterocyclic rings.

By combining the information from these techniques, a detailed and unambiguous structural assignment can be achieved. For instance, NMR provides the connectivity of the atoms, MS confirms the molecular weight and formula, and IR identifies the functional groups.

Illustrative Spectroscopic Data for a Hypothetical Substituted this compound Derivative:

To illustrate the integration of these techniques, consider a hypothetical derivative: 6-Bromo-3,4-dimethylcinnoline .

¹H NMR (400 MHz, CDCl₃) Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.15 | d | 1H | H-5 |

| 7.80 | dd | 1H | H-7 |

| 7.65 | d | 1H | H-8 |

| 2.80 | s | 3H | C4-CH₃ |

| 2.65 | s | 3H | C3-CH₃ |

This table is interactive. You can sort the data by clicking on the column headers.

¹³C NMR (100 MHz, CDCl₃) Data

| Chemical Shift (δ, ppm) | Assignment |

| 150.2 | C-4a |

| 148.5 | C-8a |

| 145.0 | C-4 |

| 135.8 | C-3 |

| 130.1 | C-7 |

| 128.5 | C-5 |

| 125.3 | C-8 |

| 120.1 | C-6 |

| 22.5 | C4-CH₃ |

| 20.1 | C3-CH₃ |

This table is interactive. You can sort the data by clicking on the column headers.

Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 236/238 | 100/98 | [M]⁺ (Molecular ion with Br isotopes) |

| 208/210 | 45/44 | [M - N₂]⁺ |

| 129 | 60 | [M - N₂ - Br]⁺ |

This table is interactive. You can sort the data by clicking on the column headers.

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 | Medium | Aromatic C-H Stretch |

| 2925 | Medium | Aliphatic C-H Stretch |

| 1610 | Strong | C=C Aromatic Ring Stretch |

| 1580 | Strong | C=N Stretch |

| 820 | Strong | C-H Out-of-plane Bend (para-substituted) |

| 680 | Medium | C-Br Stretch |

This table is interactive. You can sort the data by clicking on the column headers.

The integration of this data provides a comprehensive picture. The ¹H and ¹³C NMR data establish the connectivity of the this compound core and the position of the bromine substituent. The mass spectrum confirms the molecular weight and the presence of bromine through the isotopic pattern, and the fragmentation pattern supports the cinnoline structure. Finally, the IR spectrum identifies the key functional groups present in the molecule. This multi-faceted approach ensures a high degree of confidence in the final structural assignment.

Theoretical and Computational Chemistry Approaches Applied to 3,4 Dimethylcinnoline

Quantum Mechanical Studies and Electron Density Distributions

Quantum mechanical calculations are fundamental to understanding the electronic structure of a molecule. For 3,4-Dimethylcinnoline, these studies would focus on how the arrangement of electrons defines its chemical reactivity and physical properties. The presence of two nitrogen atoms and two electron-donating methyl groups on the cinnoline (B1195905) core creates a unique electronic environment.

Analysis of Nitrogen Atom Electron Densities

The electron density on the nitrogen atoms in the cinnoline ring is a critical factor in determining its basicity and reactivity. In the cinnoline molecule, the two nitrogen atoms (N-1 and N-2) are in different chemical environments. The addition of two methyl groups, as in this compound, influences this electron distribution. Methyl groups are known to be electron-donating through inductive and hyperconjugation effects. stackexchange.com This donation of electron density would be expected to increase the electron density on the heterocyclic ring, particularly affecting the adjacent nitrogen atoms. A quantum mechanical analysis would precisely quantify this effect, predicting which of the two nitrogen atoms becomes more electron-rich and thus more susceptible to electrophilic attack or protonation.

Molecular Potential Calculations for Protonation Site Prediction

Determining the most likely site of protonation is crucial for understanding how this compound might behave in acidic environments. Molecular orbital calculations can predict the preferred site of protonation by identifying the atom with the highest localization energy. Studies on the parent compound, cinnoline, and its derivatives have shown that protonation predominantly occurs at the N-2 position. rsc.org Research on 4-methyl-cinnoline also indicates that protonation favors the N-2 position. rsc.org This preference is attributed to the electronic structure of the cinnoline ring. For this compound, the electron-donating effects of the methyl groups at positions 3 and 4 would further influence the basicity of the nitrogen atoms. A molecular potential calculation would map the electrostatic potential of the molecule, with the most negative potential region indicating the most favorable site for protonation, which is anticipated to be N-2.

Table 1: Calculated Properties Related to Protonation of Cinnoline Derivatives Note: This table is illustrative of typical data obtained from computational studies. Specific values for this compound are hypothetical and would require dedicated calculation.

| Compound | Predicted Protonation Site | Methodology | Key Influencing Factor |

|---|---|---|---|

| Cinnoline | N-2 rsc.org | Hückel Molecular Orbital (HMO) rsc.org | Inherent electronic structure of the ring rsc.org |

| 4-Methylcinnoline | N-2 rsc.org | Hückel Molecular Orbital (HMO) rsc.org | Electron-donating methyl group at C-4 rsc.org |

| This compound | N-2 (Predicted) | DFT, Molecular Potential Calculation | Combined electron-donating effect of methyl groups at C-3 and C-4 |

Density Functional Theory (DFT) Applications in Compound Characterization

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can be used to optimize its three-dimensional geometry, calculate its vibrational frequencies, and determine its frontier molecular orbitals (HOMO and LUMO). nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. nih.gov DFT can also be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting how the molecule will interact with other chemical species. nih.gov

Molecular Modeling and Simulation Techniques

Molecular modeling and simulations are essential for studying the dynamic behavior of molecules and their interactions with biological targets. These techniques are widely applied to scaffolds like cinnoline to evaluate their potential as therapeutic agents. mdpi.com

Docking and Molecular Dynamics Simulations in Scaffold Evaluation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, docking is used to predict how a ligand, such as a this compound derivative, might bind to the active site of a protein. Studies on various cinnoline derivatives have used molecular docking to explore their binding modes with targets like Bruton's tyrosine kinase (BTK) or tubulin. nih.govnih.gov These simulations help identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted binding pose over time. nih.govmdpi.com MD simulations model the movement of atoms and molecules, providing insights into the flexibility of the ligand and the protein, and confirming the stability of the key interactions identified in the docking study. nih.gov For the this compound scaffold, these simulations would be crucial in evaluating its potential as a core structure for designing new inhibitors for various enzymes or receptors.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Cheminformatics applies computational methods to solve chemical problems, while Quantitative Structure-Activity Relationship (QSAR) studies aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

A 3D-QSAR study was performed on 115 cinnoline analogues to design novel reversible BTK inhibitors. nih.gov In such a study, the 3D structures of the molecules are aligned, and steric and electrostatic fields are calculated. These fields are then used as descriptors to build a statistical model that correlates the structural features with the observed biological activity (e.g., inhibitory potency). The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds and to generate contour maps that highlight the regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov For instance, the contour maps from the study on cinnoline analogues indicated that bulky substituents at certain positions were preferred for improving BTK inhibitory activities. nih.gov this compound could serve as a scaffold or a single data point within a larger QSAR study aimed at optimizing the activity of a series of related compounds.

Advanced Computational Methodologies in Ligand Discovery Research

The exploration of novel chemical entities with therapeutic potential has been revolutionized by the advent of advanced computational methodologies. These in silico techniques offer a rapid and cost-effective means to investigate vast chemical spaces, predict molecular properties, and guide the synthesis of promising drug candidates. For a heterocyclic compound such as this compound, these theoretical and computational chemistry approaches provide a powerful toolkit to explore its potential as a scaffold in medicinal chemistry.

Computer-Aided Drug Design (CADD) Strategies for Hit Identification and Optimization

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques that facilitate the discovery and design of new therapeutic agents. These strategies are broadly categorized into structure-based and ligand-based approaches, both of which are instrumental in the hit identification and lead optimization phases of drug discovery.

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of a biological target, such as a protein or enzyme. This information can be used to perform molecular docking simulations, where virtual libraries of compounds are screened to predict their binding affinity and orientation within the target's active site. For a molecule like this compound, SBDD could be employed to identify potential protein targets and to understand the key interactions that would govern its binding. A fragment-based screening approach, for instance, has been successfully used to identify cinnoline fragments that bind to Bruton's tyrosine kinase (BTK), a target in B-cell malignancies nih.gov. This highlights the potential of the cinnoline scaffold in inhibitor design.

Ligand-Based Drug Design (LBDD), on the other hand, is utilized when the 3D structure of the target is unknown. This approach leverages the knowledge of existing active molecules (ligands) to develop a pharmacophore model. A pharmacophore represents the essential steric and electronic features required for biological activity. This model can then be used to screen compound databases for molecules that fit the pharmacophore, and thus are likely to be active. Quantitative Structure-Activity Relationship (QSAR) studies are another key component of LBDD, where statistical models are built to correlate the chemical structure of compounds with their biological activity.

The following table summarizes key CADD techniques and their applications in drug discovery:

| CADD Technique | Description | Application in Drug Discovery |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Hit identification, binding mode prediction, and virtual screening. |

| Virtual Screening | Computational screening of large libraries of small molecules to identify those that are most likely to bind to a drug target. | Rapid identification of potential drug candidates from vast chemical libraries. |

| Pharmacophore Modeling | Identifies the essential steric and electronic features necessary for a molecule to interact with a specific biological target. | Scaffolding hopping, virtual screening, and designing new molecules with desired activity. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical relationships between the chemical structure and biological activity of a set of compounds. | Predicting the activity of new compounds and guiding lead optimization. |

Application of Machine Learning in Chemical Research

Machine learning (ML) has emerged as a powerful tool in chemical research, capable of identifying complex patterns in large datasets. In the context of drug discovery, ML models can be trained to predict a wide range of molecular properties, from physicochemical characteristics to biological activities.

One of the primary applications of ML is in the development of predictive QSAR models. For heterocyclic compounds, ML algorithms can learn the intricate relationships between structural features and biological endpoints. For instance, ML-based QSAR models have been developed for quinoline (B57606) derivatives to predict their activity as P-glycoprotein inhibitors, which are relevant in combating multidrug resistance in cancer.

Generative models, a subset of ML, are capable of designing novel molecules with desired properties. These models can be trained on a dataset of known molecules and then used to generate new chemical structures that are predicted to be active against a specific target. This approach can significantly accelerate the discovery of new chemical entities with unique scaffolds.

The table below outlines various machine learning applications in chemical research:

| Machine Learning Application | Description | Relevance to this compound |

|---|---|---|

| Property Prediction | Training models to predict physicochemical properties (e.g., solubility, pKa) and biological activities. | Predicting the drug-likeness and potential biological activities of this compound and its derivatives. |

| QSAR Modeling | Developing robust models that correlate molecular descriptors with biological activity. | Building models to predict the potency of this compound-based compounds against specific targets. |

| Generative Molecular Design | Using generative algorithms to design novel molecules with optimized properties. | Generating novel derivatives of this compound with enhanced therapeutic potential. |

| Reaction Prediction | Predicting the outcomes and optimal conditions for chemical reactions. | Assisting in the design of efficient synthetic routes for this compound analogues. |

Physics-Based Computational Approaches for Molecular Property Prediction

Physics-based computational methods utilize the principles of quantum mechanics and classical mechanics to model molecular systems and predict their properties. These approaches provide a detailed understanding of molecular behavior at the atomic level.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can be used to predict a wide range of molecular properties, including optimized geometries, reaction energies, and spectroscopic characteristics. For a compound like this compound, DFT could be used to understand its electronic properties, which in turn can provide insights into its reactivity and potential interactions with biological targets. DFT has been widely used to study the properties of nitrogen heterocycles for various applications researchgate.netresearchgate.net.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations can provide insights into the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule. For this compound, MD simulations could be used to study its conformational preferences and to simulate its binding to a protein target, providing a more dynamic picture of the interaction than that obtained from molecular docking alone. MD simulations have been successfully applied to study the interactions of quinoline derivatives with their biological targets nih.govmdpi.com.

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid approach that combines the accuracy of quantum mechanics with the efficiency of classical molecular mechanics. In a QM/MM simulation, the chemically active region of a system (e.g., the ligand and the active site of an enzyme) is treated with a QM method, while the rest of the system is treated with a less computationally expensive MM force field. This approach allows for the study of chemical reactions in complex biological systems.

The following table details some of the key physics-based computational approaches:

| Physics-Based Method | Description | Predicted Molecular Properties |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical method for studying the electronic structure of many-body systems. | Optimized geometry, electronic properties, reaction energies, vibrational frequencies. |

| Molecular Dynamics (MD) | A computer simulation method for analyzing the physical movements of atoms and molecules. | Conformational dynamics, binding free energies, transport properties. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that combines QM and MM to study large molecular systems. | Reaction mechanisms in enzymes, accurate description of electronic effects in a biological environment. |

3,4 Dimethylcinnoline As a Scaffold in Chemical Biology and Ligand Design

Scaffold Hopping Strategies for Novel Chemotype Discovery

Scaffold hopping is a widely used medicinal chemistry strategy for the discovery of new lead structures. mdpi.com It involves modifying the central core of a known active compound to identify novel, structurally distinct molecules that retain or improve upon the desired biological activity. mdpi.com This approach can address issues such as poor pharmacokinetic properties, metabolic liabilities, or toxicity associated with an existing chemical series. rsc.org By replacing a problematic core while keeping key binding groups constant, scaffold hopping can accelerate the drug development process. nih.gov

Through a dedicated scaffold hopping campaign, the 3,4-dimethylcinnoline carboxamide core was identified as a novel and effective chemotype. nih.gov This discovery was the result of efforts to find a bioisosteric replacement for a pre-existing scaffold that exhibited suboptimal properties. nih.gov The identification of the this compound core provided a new molecular framework with desirable characteristics for further development. nih.gov

The primary impetus for the scaffold hopping exercise was to address liabilities associated with an earlier M₄ positive allosteric modulator (PAM) series based on a 2,4-dimethylquinoline (B72138) carboxamide core. nih.govnih.gov This parent series was hampered by predictions of high hepatic clearance and significant protein binding, which are undesirable traits in drug candidates. nih.gov The this compound scaffold was successfully used to replace the 2,4-dimethylquinoline core. nih.gov This strategic substitution resulted in a new class of compounds that not only maintained good M₄ PAM activity but also demonstrated marked improvements in their clearance and protein binding profiles. nih.gov

Table 1: Comparison of Scaffolds in M₄ PAM Development This table summarizes the transition from the initial quinoline-based scaffold to the improved cinnoline-based scaffold.

| Feature | Original Scaffold: 2,4-Dimethylquinoline Carboxamide | Replacement Scaffold: this compound Carboxamide |

|---|---|---|

| Core Structure | 2,4-Dimethylquinoline | This compound |

| Identified Issues | High predicted hepatic clearance, High protein binding nih.gov | Addressed the key liabilities of the previous core nih.gov |

| Key Advantage | Established M₄ PAM activity nih.gov | Good M₄ PAM activity with improved clearance and protein binding profiles nih.gov |

| Design Strategy | Initial lead series | Scaffold hopping replacement nih.gov |

Allosteric Modulation Through the this compound Scaffold

Allosteric modulation offers a sophisticated mechanism for controlling receptor function. rsc.org Unlike orthosteric ligands that bind directly to the primary active site of a receptor, allosteric modulators bind to a distinct, topographically separate site. rsc.orgnih.gov This binding event induces a conformational change in the receptor, which in turn modifies the binding or efficacy of the endogenous ligand. rsc.org This indirect mechanism of action can provide greater subtype selectivity and a more nuanced level of physiological control compared to traditional agonists or antagonists. mdpi.com

The this compound carboxamide scaffold was successfully identified as a novel chemotype for positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor M₄ (M₄). nih.gov A PAM enhances the receptor's response to its native agonist, in this case, acetylcholine. nih.gov The discovery of this new core structure provided a valuable addition to the limited number of chemotypes available for M₄ PAMs, opening new avenues for developing treatments for neurological disorders. nih.govnih.gov

The chemical optimization process was guided by the principle of addressing specific liabilities in a prior lead series. nih.gov The primary goal was to improve the drug metabolism and pharmacokinetic (DMPK) profile of M₄ PAM candidates. nih.gov The design strategy involved replacing the electron-rich 2,4-dimethylquinoline system with the more electron-deficient this compound ring system. rsc.orgnih.gov This substitution was intended to increase the scaffold's robustness towards cytochrome P450-mediated oxidation, a common metabolic pathway for aromatic compounds. rsc.org The successful outcome of this strategy confirmed that the this compound scaffold could effectively serve as a pharmacophore carrier while conferring a more favorable DMPK profile. nih.gov

Following the identification of the this compound core, structure-activity relationship (SAR) studies were undertaken to understand the relationship between the chemical structure of the new analogues and their biological activity. nih.gov SAR exploration involves systematically modifying different parts of a molecule and assessing the impact on its potency, selectivity, and pharmacokinetic properties. nih.gov For the this compound series, these studies were crucial for confirming that the scaffold could support the potent M₄ PAM activity necessary for a viable lead compound. nih.gov The research demonstrated that the this compound carboxamide core provided a solid foundation for M₄ PAM activity, allowing for further refinements in the pursuit of development candidates. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-Dimethylquinoline |

Fragment-Based Ligand Design and Merging

Fragment-based ligand design (FBLD) is a powerful strategy in drug discovery that begins with the identification of low-molecular-weight fragments that bind to a biological target. These fragments are then optimized and combined to generate more potent and selective lead compounds. The this compound core has proven to be a valuable component in this approach, particularly through techniques like scaffold hopping, which can be viewed as a sophisticated form of fragment merging.

Fragment Merging Techniques for Potent Compound Development

A notable example of the successful application of the this compound scaffold is in the development of novel M4 positive allosteric modulators (PAMs). In one study, researchers sought to replace a 2,4-dimethylquinoline carboxamide core, which was associated with high predicted hepatic clearance and protein binding. Through a scaffold hopping exercise, the this compound carboxamide core was identified as a suitable bioisosteric replacement. nih.gov This substitution led to the discovery of a new chemotype with good M4 PAM activity and improved pharmacokinetic profiles. nih.gov

The process of scaffold hopping, in this context, can be considered a form of fragment merging where the core scaffold (a significant fragment of the molecule) is replaced with another that retains key binding interactions while altering other properties. The structure-activity relationship (SAR) studies of these this compound derivatives revealed critical insights into the features required for potent M4 PAM activity.

| Compound | Core Scaffold | Key Substituents | M4 PAM Activity (EC50, nM) | Noted Improvements |

|---|---|---|---|---|

| Lead Compound | 2,4-Dimethylquinoline carboxamide | - | Potent | High predicted hepatic clearance and protein binding |

| Optimized Compound | This compound carboxamide | Various amide substitutions | Good | Improved clearance and protein binding profiles nih.gov |

Determination of Fragment Binding Modes (e.g., X-ray Crystallography, NMR Spectroscopy, Docking)

The precise determination of how a fragment or a scaffold like this compound binds to its target is crucial for rational drug design. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational docking are instrumental in elucidating these binding modes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.